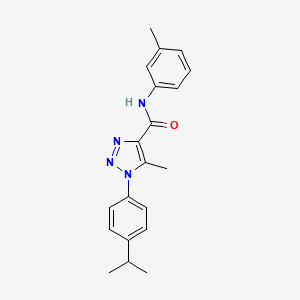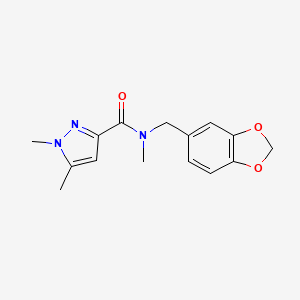
N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide, also known as 'Ibuprofen', is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Ibuprofen is commonly used to treat mild to moderate pain, fever, and inflammation in conditions such as headache, toothache, menstrual cramps, arthritis, and other inflammatory disorders.
Mécanisme D'action
Ibuprofen works by inhibiting the production of prostaglandins, which are responsible for pain, fever, and inflammation. Ibuprofen blocks the action of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. By inhibiting COX, Ibuprofen reduces the production of prostaglandins and thus reduces pain, fever, and inflammation.
Biochemical and Physiological Effects:
Ibuprofen has several biochemical and physiological effects. It has been shown to reduce pain, fever, and inflammation by inhibiting the production of prostaglandins. Ibuprofen also has a mild anticoagulant effect, which can reduce the risk of blood clots. Ibuprofen has been shown to have a low incidence of gastrointestinal side effects compared to other NSAIDs.
Avantages Et Limitations Des Expériences En Laboratoire
Ibuprofen has several advantages for lab experiments. It is readily available and inexpensive, making it a cost-effective option for researchers. Ibuprofen is also well-tolerated and has a low incidence of side effects, making it a safe option for lab experiments. However, Ibuprofen has a short half-life and may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the research on Ibuprofen. One area of research is the potential use of Ibuprofen in cancer therapy. Ibuprofen has been shown to inhibit the growth of certain cancer cells and may have potential as an adjuvant therapy in cancer treatment. Another area of research is the development of new formulations of Ibuprofen that can increase its bioavailability and reduce the frequency of dosing. Additionally, research on the long-term effects of Ibuprofen use is needed to better understand its safety profile.
Conclusion:
In conclusion, Ibuprofen is a widely used NSAID that has several therapeutic effects. Ibuprofen works by inhibiting the production of prostaglandins, which are responsible for pain, fever, and inflammation. Ibuprofen has several advantages for lab experiments, including its availability, low cost, and safety profile. However, Ibuprofen has a short half-life and may require frequent dosing in experiments. Future research on Ibuprofen is needed to better understand its potential use in cancer therapy, the development of new formulations, and its long-term safety profile.
Méthodes De Synthèse
Ibuprofen can be synthesized by the reaction of isobutylbenzene with propionic anhydride in the presence of a catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed with sodium hydroxide to form Ibuprofen. The synthesis of Ibuprofen is a well-established process and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
Ibuprofen has been extensively studied for its therapeutic effects and has been used in many clinical trials. It has been shown to be effective in treating pain, fever, and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Ibuprofen has also been studied for its potential use in cancer therapy as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-8-10-16(11-9-15)19-18(20)12-21-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYOJJKZOALXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)

![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)

![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)



![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-methoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5746875.png)
![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)